molecular formula C19H20N2S B2632428 (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile CAS No. 402954-61-4

(Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile

Cat. No.: B2632428
CAS No.: 402954-61-4
M. Wt: 308.44
InChI Key: XTICERBWVNUEDM-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile is an organic compound that features a cyclohexylidene group, a thiazole ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Cyclohexylidene group introduction: The cyclohexylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

    Acetonitrile group addition: The acetonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylidene group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of primary amines, aldehydes, or secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(3-methylcyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(cyclohexylidene)-2-(4-(p-tolyl)thiazol-2-yl)acetonitrile
  • (Z)-2-(3-methylcyclohexylidene)-2-(4-(phenyl)thiazol-2-yl)acetonitrile

Uniqueness

  • Structural Features : The presence of the 3-methylcyclohexylidene group and the p-tolyl group in the thiazole ring makes it unique compared to similar compounds.
  • Reactivity : The specific substituents may influence the compound’s reactivity and its interactions with other molecules.

Properties

IUPAC Name

(2Z)-2-(3-methylcyclohexylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-13-6-8-15(9-7-13)18-12-22-19(21-18)17(11-20)16-5-3-4-14(2)10-16/h6-9,12,14H,3-5,10H2,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTICERBWVNUEDM-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC/C(=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.